4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile
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Overview
Description
4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile is an organic compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 5-formyl-2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products:
Oxidation: 4-[(5-Carboxy-2-methoxybenzyl)oxy]benzonitrile.
Reduction: 4-[(5-Formyl-2-methoxybenzyl)oxy]benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The methoxy and nitrile groups may also participate in non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
- 4-[(5-Formyl-2-methoxyphenyl)methoxy]benzonitrile
- 4-[(5-Formyl-2-methoxyphenyl)oxy]benzonitrile
Comparison: 4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity profiles in oxidation, reduction, and substitution reactions, as well as varied interactions with biological targets .
Properties
IUPAC Name |
4-[(5-formyl-2-methoxyphenyl)methoxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-16-7-4-13(10-18)8-14(16)11-20-15-5-2-12(9-17)3-6-15/h2-8,10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIXHAGRFHZALO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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